N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant implications in medicinal chemistry. This compound falls under the classification of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific structure includes a trifluoromethyl group, which enhances its pharmacological properties, and a morpholinopyrimidine moiety that contributes to its biological activity.
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves several steps:
Technical details regarding reaction conditions, yields, and purification methods can vary based on specific laboratory protocols.
The molecular formula of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is C13H15F3N4O2S.
NCCNS(=O)(=O)c1ccc(cc1)C(F)(F)F
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide can participate in various chemical reactions:
The mechanism of action for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide primarily involves its role as an inhibitor in various enzymatic pathways:
The compound has been shown to exhibit significant biological activity, particularly in enzyme inhibition studies.
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific uses:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1